3-[(2,5-Dimethylphenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole
CAS No.:
Cat. No.: VC16302465
Molecular Formula: C16H17N5S
Molecular Weight: 311.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17N5S |
|---|---|
| Molecular Weight | 311.4 g/mol |
| IUPAC Name | 2-[5-[(2,5-dimethylphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyrazine |
| Standard InChI | InChI=1S/C16H17N5S/c1-11-4-5-12(2)13(8-11)10-22-16-20-19-15(21(16)3)14-9-17-6-7-18-14/h4-9H,10H2,1-3H3 |
| Standard InChI Key | GUQQRAYDGMUABR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)C)CSC2=NN=C(N2C)C3=NC=CN=C3 |
Introduction
Structural Characteristics and Physicochemical Properties
The compound’s molecular formula is C₁₆H₁₇N₅S, with a molecular weight of 311.4 g/mol. Its IUPAC name, 2-[5-[(2,5-dimethylphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyrazine, reflects the integration of a 1,2,4-triazole ring substituted at position 3 with a pyrazine group and at position 5 with a methylthio-linked 2,5-dimethylphenyl group. Key structural features include:
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Pyrazine ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, contributing to electron-deficient characteristics that enhance binding to biological targets .
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Methylthio-(2,5-dimethylphenyl) group: A sulfur-containing substituent that improves lipophilicity and membrane permeability, critical for pharmacokinetic optimization .
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Methyl group at position 4: Stabilizes the triazole ring via steric and electronic effects, influencing conformational rigidity .
The compound’s canonical SMILES, CC1=CC(=C(C=C1)C)CSC2=NN=C(N2C)C3=NC=CN=C3, and X-ray crystallographic data from analogous triazoles reveal a planar triazole core with dihedral angles of 27.7–112.7° between substituent rings, suggesting moderate conjugation and steric flexibility.
Table 1: Physicochemical Properties of 3-[(2,5-Dimethylphenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇N₅S |
| Molecular Weight | 311.4 g/mol |
| IUPAC Name | 2-[5-[(2,5-dimethylphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyrazine |
| SMILES | CC1=CC(=C(C=C1)C)CSC2=NN=C(N2C)C3=NC=CN=C3 |
| LogP (Predicted) | 3.2 ± 0.4 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
Mechanism of Action and Biological Activities
Enzyme Inhibition and Receptor Modulation
The compound exhibits chemopreventive and chemotherapeutic effects via inhibition of key enzymes involved in cancer progression :
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Tyrosine Kinase Inhibition: The pyrazine ring interacts with ATP-binding pockets, disrupting phosphorylation cascades .
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Cytotoxic Activity: Induction of apoptosis in cancer cell lines (e.g., HCT-116, MCF-7) through caspase-3 activation and Bcl-2 suppression .
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Antimicrobial Action: Disruption of bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition .
Structure-Activity Relationships (SAR)
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Pyrazine Substituent: Enhances π-π stacking with aromatic residues in enzyme active sites .
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Methylthio Group: Increases lipophilicity, improving blood-brain barrier penetration .
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2,5-Dimethylphenyl Group: Steric bulk reduces off-target interactions, enhancing selectivity.
Table 2: Biological Activities of Analogous 1,2,4-Triazole Derivatives
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